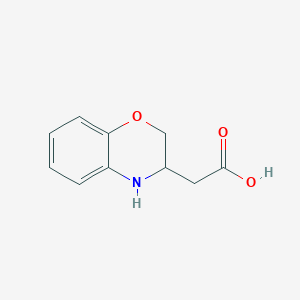

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid

Description

2-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is a bicyclic heterocyclic compound featuring a benzoxazine core fused to an acetic acid moiety. The benzoxazine ring consists of a benzene ring fused to a six-membered oxazine ring (containing oxygen and nitrogen). This scaffold is versatile, enabling modifications at the 4-position of the benzoxazine ring and the acetic acid side chain, which influence physicochemical properties and biological activity. Derivatives of this compound are explored for pharmacological applications, including antibacterial and antidepressant agents, as well as ligands for metal coordination complexes .

Properties

IUPAC Name |

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZNXWOCCYEHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Alkylation and Cyclization of 2-Aminophenol Derivatives

One of the most convenient and commonly used synthetic routes to benzoxazin-3-yl acetic acid derivatives involves the reaction of 2-aminophenol with haloacetate derivatives or related reagents, followed by cyclization to form the benzoxazine ring.

- General Reaction : 2-aminophenol is reacted with a chloroacetyl or bromoacetyl derivative, often chloroacetyl chloride or bromoacetophenones, under reflux conditions in an appropriate solvent such as methyl isobutyl ketone (MIBK) or ethanol, in the presence of a base like sodium bicarbonate or sodium hydroxide.

- The reaction proceeds through initial alkylation to form a nitro ether or amide intermediate, which upon intramolecular cyclization forms the benzoxazine ring system.

- Reduction steps (e.g., catalytic hydrogenation or Fe/AcOH, Zn/NH4Cl reduction) may be employed to convert nitro intermediates to amines before cyclization.

This approach was summarized in a review on benzoxazinone synthesis, highlighting the reaction of 2-aminophenol with chloroacetyl chloride in refluxing MIBK with sodium bicarbonate as a one-step method to form 1,4-benzoxazinones, which can be further functionalized to acetic acid derivatives.

Preparation of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic Acid via Hydrolysis of Ester Precursors

A specific preparation of the target compound was reported involving the hydrolysis of a benzoxazinone ester precursor:

- A benzoxazinone derivative (compound 2 in the referenced synthesis) was dissolved in absolute ethanol.

- Sodium hydroxide solution (5%) was added, and the mixture was refluxed for 4 hours.

- After cooling, the reaction mixture was acidified with dilute hydrochloric acid to precipitate the product.

- The precipitate was filtered, washed, dried, and recrystallized from absolute ethanol to yield 2-(3-oxo-2,3-dihydro-4H-benzo[b]oxazin-4-yl)acetic acid as a white powder with 55% yield and melting point 226-228 °C.

This method represents a classical saponification/hydrolysis of an ester intermediate to yield the free acetic acid functionality on the benzoxazine ring.

Microwave-Assisted Synthesis of Benzoxazinone Intermediates

Microwave irradiation has been employed to accelerate the synthesis of benzoxazine intermediates:

- An intermediate compound was irradiated with microwaves (250 W) at 120 °C in the presence of 33% aqueous ammonia solution.

- After reaction, the mixture was extracted with organic solvents, washed, dried, and evaporated under reduced pressure to isolate the benzoxazinone intermediate.

- Further functionalization steps involved reaction with bromo- or chloro-substituted reagents to introduce various substituents on the benzoxazine ring.

This microwave-assisted method enhances reaction rates and yields for key intermediates that can be converted into benzoxazinyl acetic acid derivatives.

Multi-Step Synthetic Route Involving Horner-Wadsworth-Emmons Reaction and Protective Group Strategy

A more complex synthetic approach involves the use of protected intermediates and carbon-carbon bond-forming reactions:

- Starting from a protected benzoxazinone hemiaminal intermediate, reduction is performed using NaBH4 or lithium triethylborohydride.

- The hemiaminal is then reacted with an ethyl 2-(diethoxyphosphoryl)acetate under Horner-Wadsworth-Emmons conditions using a base such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperature.

- Following the reaction, protecting groups are removed to yield the benzoxazinyl acetic acid derivative.

- Purification is typically done by preparative HPLC.

This method allows precise control over substitution and stereochemistry, useful for pharmaceutical applications.

Synthetic Routes via Nitrophenoxyphenylethanones and Catalytic Hydrogenation

Another approach involves the synthesis of nitro-substituted phenoxyphenylethanones, which are then reduced and cyclized:

- 2-nitrophenol is reacted with 2-bromo-1-phenylethanone under Williamson ether synthesis conditions to yield nitro intermediates.

- Catalytic hydrogenation using Pd/C reduces nitro groups to amines.

- Intramolecular Mannich-type cyclization forms the benzoxazine ring.

- Subsequent N-arylation under Buchwald–Hartwig amination conditions introduces aryl substituents.

- Alkylation with 2-bromoacetophenones followed by reduction and cyclization yields the benzoxazinyl acetic acid derivatives.

This route provides structural diversity and moderate to good yields (23–82%) for various substituted benzoxazine compounds.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The hydrolysis method (Method 2) is straightforward and yields a crystalline product suitable for further pharmaceutical development.

- Microwave-assisted synthesis (Method 3) can significantly reduce reaction times and improve intermediate purity.

- The Horner-Wadsworth-Emmons approach (Method 4) allows incorporation of complex substituents and stereochemical control, important for receptor modulation activity.

- Catalytic hydrogenation and Mannich cyclization (Method 5) enable the synthesis of a diverse library of benzoxazinyl acetic acid derivatives with varied biological activities.

- Protective group strategies are critical in multi-step syntheses to prevent side reactions and improve overall yield and selectivity.

- Analytical characterization of products typically involves IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

The major products formed from these reactions include oxo derivatives, reduced benzoxazines, esters, and amides. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds related to 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid exhibit significant anticancer properties. Studies have shown that derivatives of benzoxazine can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. For instance, one study demonstrated that these compounds could effectively target and disrupt the cell cycle in cancer cells, leading to increased rates of cell death .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a candidate for developing treatments for chronic inflammatory diseases .

1.3 Neuroprotective Effects

Preliminary research has indicated that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in various models of neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease .

Agricultural Applications

2.1 Herbicide Development

The unique structure of this compound has led to its investigation as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing environmentally friendly herbicides that target unwanted plant species without harming crops .

2.2 Plant Growth Regulators

Additionally, this compound has been explored for its role as a plant growth regulator. Studies have indicated that it can enhance root development and overall plant vigor when applied in appropriate concentrations, making it useful in agricultural practices aimed at improving crop yields .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve their resistance to degradation under various environmental conditions .

3.2 Coatings and Adhesives

The compound's chemical properties allow it to be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with substrates makes it suitable for applications requiring durable and weather-resistant materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity . Further research is needed to fully elucidate the detailed pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazine-Based Derivatives

Ester Derivatives

- The esterification of the acetic acid reduces hydrogen-bond donors (HBD = 0 vs. 2 in the parent acid), altering solubility .

- Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate: Molecular Formula: C₁₈H₁₆ClNO₄ Key Features: Chlorine substitution provides electronic effects (σₚ = 0.23) that may stabilize the molecule in metabolic pathways compared to bromine .

Chloro-Substituted Derivatives

- The ketone (3-oxo group) introduces a hydrogen-bond acceptor, influencing protein binding .

Sulfonyl-Substituted Derivatives

- 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid (CAS 1858250-18-6): Molecular Formula: C₁₅H₁₂ClNO₅S Key Features: The sulfonyl group (-SO₂-) enhances stability and may act as a hydrogen-bond acceptor, improving target engagement in enzyme inhibition .

Benzothiazine Analogs

- (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid: Molecular Formula: C₁₀H₉NO₃S Key Differences: Replacement of oxygen with sulfur in the heterocyclic ring increases polarizability and electron delocalization. Sulfur’s larger atomic radius may alter ring conformation, impacting binding to biological targets. Benzothiazine derivatives are reported to exhibit antidepressant activity due to interactions with serotonin receptors .

- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate: Molecular Formula: C₁₁H₁₁NO₃S Key Features: The ester group reduces polarity (clogP ~1.8), enhancing blood-brain barrier penetration, which is critical for CNS-targeted drugs .

Pharmacologically Active Derivatives

Antibacterial Agents

- Derivatives like [3-oxo-4-({[4-(sulfamoylmethyl)phenyl]amino}methyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid (OA) exhibit potent antibacterial activity (MIC = 2–8 µg/mL against S. aureus). The sulfamoylmethyl group introduces sulfonamide functionality, a known pharmacophore in antibiotics .

Metal Coordination Complexes

- Hydrazone derivatives (e.g., (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetic acid hydrazide) form octahedral Fe(III) and square-planar Pd(II) complexes.

Structural and Physicochemical Data Table

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance stability and lipophilicity, while sulfonyl or sulfamoyl groups improve target binding .

- Biological Activity : The benzoxazine scaffold’s versatility allows tuning for antibacterial, antidepressant, or metal-coordination applications. Benzothiazine analogs, with sulfur substitution, show distinct CNS activity .

- Synthetic Flexibility : Esterification and hydrazide formation enable prodrug development and metal-complex synthesis, respectively .

Biological Activity

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article examines the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 933254-03-6

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant inhibitory effects on human DNA topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition can lead to the stabilization of DNA strand breaks, which is a mechanism exploited by several anticancer drugs. In particular, compounds similar to this compound have shown higher activity compared to established inhibitors like camptothecin .

2. Antimicrobial Properties

Benzoxazine derivatives are also noted for their antimicrobial activity. Research has demonstrated that these compounds can exhibit broad-spectrum antibacterial effects, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

Studies have suggested that certain benzoxazine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : The compound interacts with topoisomerase I and II enzymes, disrupting their function and leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzoxazine derivatives can influence oxidative stress pathways, contributing to their anticancer and antimicrobial activities .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of substituted anilines with bromoethanol derivatives. For example, reacting 2-methoxyaniline with 2-bromoethanol under acidic conditions yields intermediates that undergo cyclization to form the benzoxazine core . Optimization involves controlling reaction temperature (e.g., reflux in 1,4-dioxane with HCl) and purification via chromatography or recrystallization. Yield improvements (e.g., 60–70%) are achieved by adjusting stoichiometry and catalyst selection .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

X-ray crystallography is the gold standard for confirming molecular conformation. For example, derivatives of this compound adopt semi-chair conformations in the benzoxazine ring, with dihedral angles between aromatic rings ranging from 21° to 43° . Hydrogen-bonded dimerization via O–H···O interactions is common, validated by SHELXL refinement (R < 0.05) . Complementary techniques include NMR (for proton environments) and IR (for carboxylic acid identification) .

Q. How can researchers assess purity and stability under varying storage conditions?

Purity is evaluated via HPLC (using C18 columns with UV detection at 254 nm) and melting point analysis (reported mp ranges: 143–146°C for related analogs). Stability studies require accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by LC-MS to monitor decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. To address this, researchers employ prodrug modifications (e.g., esterification of the carboxylic acid group) or formulation enhancements (nanoparticle encapsulation). Pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification (via LC-MS/MS) are critical .

Q. How can conformational flexibility of the benzoxazine ring impact ligand-receptor interactions?

Semi-chair conformations of the benzoxazine core influence binding to targets like aldose reductase or calpain-1. Molecular dynamics simulations (using software like GROMACS) reveal that dihedral angle variations (~24–43°) alter hydrogen-bonding networks and hydrophobic interactions. For example, rigidifying the ring via fluorination improves inhibitory potency .

Q. What experimental and computational approaches validate polymorphic forms?

Polymorphism is assessed via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Computational tools (Mercury, Materials Studio) predict stable polymorphs by lattice energy calculations. For instance, hydrogen-bonded dimers in (001) planes (observed in Z/E isomers) exhibit distinct melting profiles .

Q. How are synthetic yields improved for analogs with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., trifluoromethyl) reduce nucleophilicity, requiring optimized catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to accelerate reactions. For example, substituting with fluorine increases reaction time but improves bioactivity, necessitating trade-off analysis .

Methodological Notes

- Data Contradiction Analysis : Conflicting crystallographic data (e.g., Z vs. E isomers) are resolved by re-refining structures with SHELXE and validating hydrogen-bond geometries against Cambridge Structural Database (CSD) entries .

- Bioactivity Profiling : Use dose-response assays (IC50 determination) paired with molecular docking (AutoDock Vina) to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.